
4-Chlorobenzene-1-diazonium hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorobenzene-1-diazonium hydrogen sulfate is an organic compound belonging to the class of diazonium salts. These salts are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The compound is often used in organic synthesis due to its ability to undergo various chemical reactions, making it a valuable intermediate in the production of dyes, pharmaceuticals, and other organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chlorobenzene-1-diazonium hydrogen sulfate can be synthesized by the diazotization of 4-chloroaniline. The process involves the reaction of 4-chloroaniline with nitrous acid, which is typically generated in situ from sodium nitrite and a mineral acid like hydrochloric acid or sulfuric acid. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium salt formed .
Industrial Production Methods
In an industrial setting, the preparation of this compound follows a similar route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of sulfuric acid as the mineral acid helps in the formation of the hydrogen sulfate salt, which is more stable and easier to handle compared to other diazonium salts .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chlorobenzene-1-diazonium hydrogen sulfate undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can react with phenols or aromatic amines to form azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride, bromide, or cyanide for the Sandmeyer reaction.
Coupling Reactions: These reactions often involve phenols or aromatic amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
4-Chlorobenzene-1-diazonium hydrogen sulfate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Chlorobenzene-1-diazonium hydrogen sulfate involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, including substitution and coupling, due to its ability to act as an electrophile. The diazonium ion can be attacked by nucleophiles, leading to the formation of new chemical bonds and the release of nitrogen gas .
Vergleich Mit ähnlichen Verbindungen
4-Chlorobenzene-1-diazonium hydrogen sulfate can be compared with other diazonium salts such as benzenediazonium chloride and 4-nitrobenzenediazonium tetrafluoroborate. While all these compounds share the diazonium group, they differ in their substituents on the aromatic ring, which can influence their reactivity and stability .
List of Similar Compounds
- Benzenediazonium chloride
- 4-Nitrobenzenediazonium tetrafluoroborate
- 2,4-Dichlorobenzenediazonium chloride
Each of these compounds has unique properties and applications, making them valuable in different areas of research and industry .
Eigenschaften
CAS-Nummer |
53486-30-9 |
|---|---|
Molekularformel |
C6H5ClN2O4S |
Molekulargewicht |
236.63 g/mol |
IUPAC-Name |
4-chlorobenzenediazonium;hydrogen sulfate |
InChI |
InChI=1S/C6H4ClN2.H2O4S/c7-5-1-3-6(9-8)4-2-5;1-5(2,3)4/h1-4H;(H2,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
JURCIEQGCRXODF-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1[N+]#N)Cl.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


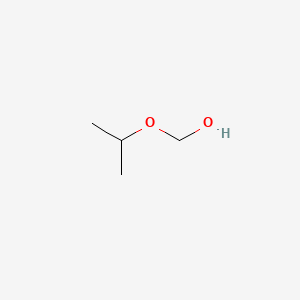
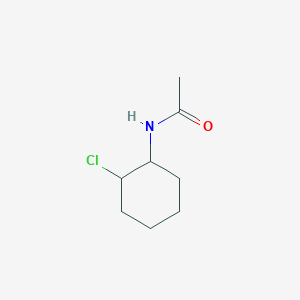

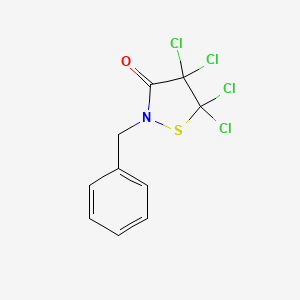
![2-[(E)-tert-Butyldiazenyl]heptan-2-ol](/img/structure/B14628198.png)
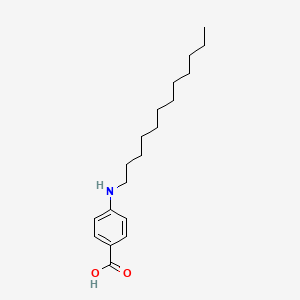
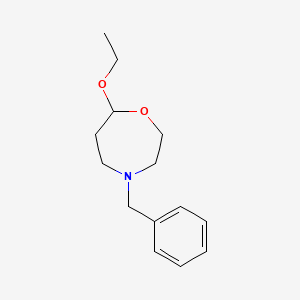
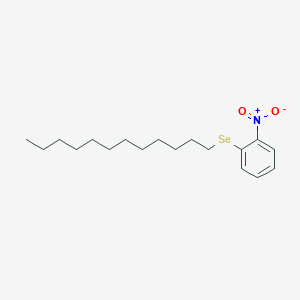


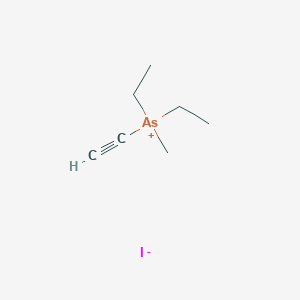
![N-(2-Hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide](/img/structure/B14628231.png)
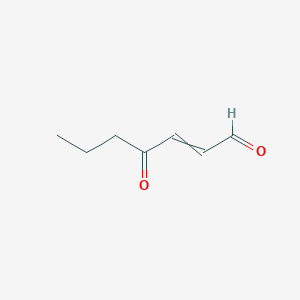
![Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14628235.png)
